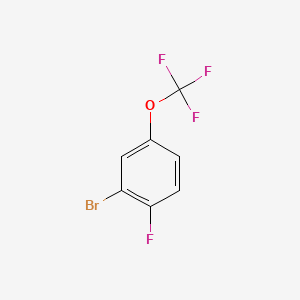

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-bromo-1-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVFPEJORKPEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286932-57-8 | |

| Record name | 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern medicinal and agrochemical research. The document details its chemical properties, synthesis, reactivity, and spectroscopic data, offering valuable insights for its application in the development of novel molecules.

Chemical Properties and Data

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, with the CAS number 168971-68-4 , is a substituted aromatic compound featuring a unique combination of a bromine atom, a fluorine atom, and a trifluoromethoxy group.[1] This substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 168971-68-4 | [1] |

| Molecular Formula | C₇H₃BrF₄O | [1] |

| Molecular Weight | 259.00 g/mol | [1] |

| IUPAC Name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | [1] |

| Synonyms | 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, 4-Bromo-3-fluoro(trifluoromethoxy)benzene | [1] |

Synthesis

One potential conceptual approach could start from a suitably substituted aniline derivative, employing a Sandmeyer-type reaction to introduce the bromo and fluoro groups, followed by the introduction of the trifluoromethoxy group. For instance, a procedure for the synthesis of the related compound, 1-bromo-2-fluorobenzene, involves the diazotization of o-bromoaniline followed by a Schiemann reaction.[2] A similar multi-step synthesis could likely be adapted for the target molecule.

Conceptual Synthetic Workflow:

Caption: A potential synthetic route to the target compound.

Reactivity and Applications

The trifluoromethoxy (-OCF₃) group is a highly sought-after moiety in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The presence of the bromine atom in 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, the aryl bromide can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is a generalized procedure based on known methods for Suzuki-Miyaura couplings of similar aryl bromides and should be optimized for the specific substrates used.

Materials:

-

Aryl bromide (e.g., 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene) (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add the aryl bromide, the arylboronic acid, the palladium catalyst, and the base.[3]

-

Evacuate and backfill the flask with an inert gas three times.[4]

-

Add the degassed solvent mixture to the flask via syringe.[4]

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3][4]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Detailed spectroscopic data for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is crucial for its identification and characterization. While a complete, published dataset for this specific molecule is not available in the searched literature, the expected spectral features can be inferred from the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine, bromine, and trifluoromethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei and with neighboring protons will provide valuable structural information.[5][6]

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 8.0 | Complex multiplets in the aromatic region. |

| ¹³C | 100 - 160 | Aromatic carbons, with a characteristic quartet for the C-OCF₃ carbon. |

| ¹⁹F | -60 to -130 (vs. CFCl₃) | Two distinct signals: one for Ar-F and one for -OCF₃. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of the bromine atom, the trifluoromethoxy group, or smaller fragments.

Conceptual Mass Spectrometry Fragmentation:

Caption: Plausible fragmentation of the molecular ion.

This technical guide serves as a foundational resource for researchers working with 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. The provided information on its properties, synthesis, reactivity, and spectroscopic characteristics is intended to facilitate its effective use in the design and synthesis of new chemical entities. Further experimental work is encouraged to establish detailed protocols and complete the spectroscopic characterization of this valuable synthetic intermediate.

References

Technical Guide: Physical Properties of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of the chemical compound 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Due to a lack of experimentally determined data for this specific isomer, this document presents a combination of computed data, information on closely related isomers, and standardized experimental protocols for the determination of key physical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding of the compound's physical nature.

Chemical Identity and Structure

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is an aromatic organic compound. Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethoxy group.

-

IUPAC Name: 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

-

Molecular Formula: C₇H₃BrF₄O[3]

-

Molecular Weight: 259.00 g/mol [3]

Physical Properties

| Property | Value | Notes |

| Molecular Weight | 259.00 g/mol | Computed |

| Physical State | Liquid | Estimated, based on isomers |

| Color | Colorless to light yellow | Estimated, based on isomers[4] |

| Boiling Point | ~78 °C at 48 torr | Data for isomer: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene[4] |

| Density | ~1.71 g/cm³ | Data for isomer: 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene[4] |

| Melting Point | Not available | |

| Refractive Index | Not available |

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of the key physical properties of liquid organic compounds like 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or oil bath)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently.

-

As the temperature rises, a stream of bubbles will be observed exiting the capillary tube.

-

The heat source is removed when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5][6][7]

Density Determination

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be equilibrated to a specific temperature (e.g., 20°C or 25°C) using a water bath.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

-

The density is calculated by dividing the mass of the sample by its volume.[8][9][10][11]

Refractive Index Measurement

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the lower prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[12][13][14]

Synthesis Workflow

Caption: A potential synthetic pathway for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

This proposed synthesis begins with the nitration of 4-(trifluoromethoxy)aniline. The resulting nitroaniline then undergoes a Sandmeyer reaction to introduce the bromine atom. Subsequently, the nitro group is reduced to an amine, which is then converted to the final product via a Schiemann reaction to introduce the fluorine atom. It is important to note that the regioselectivity of the initial nitration step is crucial and may require careful control of reaction conditions.

Conclusion

This technical guide has consolidated the available information on the physical properties of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. While experimentally determined data for this specific compound is limited, the provided data for its isomers, along with standardized experimental protocols, offer a solid foundation for researchers. The outlined synthetic workflow provides a logical approach for its preparation. It is recommended that any researcher working with this compound experimentally verify its physical properties using the methodologies described herein.

References

- 1. 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene [synhet.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 866633-25-2|2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. embibe.com [embibe.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homesciencetools.com [homesciencetools.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. pubs.aip.org [pubs.aip.org]

- 14. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

Spectroscopic Data of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene: A Technical Guide

Disclaimer: Publicly accessible databases and scientific literature searches did not yield specific experimental spectroscopic data for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This guide provides an in-depth analysis based on the spectroscopic data of its close structural isomers, 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene , and general principles of spectroscopy for fluoroaromatic compounds. The information herein is intended to serve as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is a substituted aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its combination of halogen and trifluoromethoxy substituents. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide outlines the expected spectroscopic features and provides generalized experimental protocols for the analysis of this compound and its isomers.

Data Presentation for Structural Isomers

The following tables summarize the available and predicted spectroscopic data for the structural isomers of the target compound.

Spectroscopic Data for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

| Spectroscopic Technique | Data |

| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ 7.2-7.6 ppm (m, 3H). The aromatic protons are expected to show complex multiplets due to H-H and H-F couplings. |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): δ 110-160 ppm. Signals will be split due to C-F couplings. The carbon attached to the trifluoromethoxy group will appear as a quartet. |

| ¹⁹F NMR | Predicted chemical shifts (CDCl₃, 376 MHz): One signal for the fluorine on the ring (approx. -110 to -130 ppm) and one for the -OCF₃ group (approx. -58 to -60 ppm). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 258 and 260 with approximately 1:1 intensity ratio, characteristic of a monobrominated compound. Key fragments would arise from the loss of Br, OCF₃, and CO. |

| Infrared (IR) Spectroscopy | Key absorptions (cm⁻¹): Aromatic C-H stretch (3050-3150), C=C stretch (1450-1600), C-F stretch (1200-1300), and C-O-C stretch (1000-1100). The substitution pattern will influence the fingerprint region (600-900). FTIR and ATR-IR spectra for this compound are noted as available from commercial sources like Alfa Aesar.[1] |

Spectroscopic Data for 2-Bromo-4-fluoro-1-(trifluoromethoxy)benzene

| Spectroscopic Technique | Data |

| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ 7.1-7.5 ppm (m, 3H). The coupling patterns will differ from the 1-bromo-2-fluoro isomer due to the different positions of the substituents. |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): δ 110-160 ppm. Similar to the isomer, with quartets for the carbon of the -OCF₃ group and doublets for carbons coupled to the ring fluorine. |

| ¹⁹F NMR | Predicted chemical shifts (CDCl₃, 376 MHz): One signal for the fluorine on the ring (approx. -100 to -120 ppm) and one for the -OCF₃ group (approx. -58 to -60 ppm). The chemical shift of the ring fluorine will be different from the isomer. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 258 and 260 in a ~1:1 ratio. Fragmentation patterns are expected to be similar to its isomer. Analytical data for this compound is available from suppliers like SynHet upon request.[2] |

| Infrared (IR) Spectroscopy | Key absorptions (cm⁻¹): Similar to its isomer, with characteristic peaks for aromatic C-H, C=C, C-F, and C-O-C bonds. The out-of-plane bending vibrations in the fingerprint region will be indicative of the 1,2,4-trisubstitution pattern. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The solution should be filtered into a clean NMR tube to remove any particulate matter.

-

¹H NMR Spectroscopy :

-

Instrument : 400 MHz or higher field NMR spectrometer.

-

Parameters : A standard pulse sequence is used. The spectral width is typically set to 12-15 ppm. A relaxation delay of 1-2 seconds is common.

-

-

¹³C NMR Spectroscopy :

-

Instrument : 100 MHz or higher, corresponding to the ¹H frequency.

-

Parameters : A proton-decoupled pulse sequence is standard. The spectral width is typically 0-220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans are required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Spectroscopy :

-

Instrument : 376 MHz or higher, corresponding to the ¹H frequency.

-

Parameters : A proton-decoupled experiment is often performed to simplify the spectrum. The chemical shifts are referenced to an external standard like CFCl₃ (δ = 0 ppm). The spectral width for fluoroaromatic compounds can be large.[3]

-

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like methanol or acetonitrile.

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules.

-

Procedure : The sample is introduced into the ion source (often via gas chromatography for volatile compounds). In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The presence of bromine is typically confirmed by the characteristic M+ and M+2 isotopic pattern with a ~1:1 intensity ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly on the ATR crystal.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel substituted benzene derivative.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Due to the limited availability of public experimental spectra for this specific compound, this report combines predicted NMR data with analysis of structurally analogous compounds to offer a comprehensive interpretation of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. These values are derived from computational NMR prediction algorithms and are intended to serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.65 | Doublet of doublets (dd) | ³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 4.5 |

| H-5 | 7.40 | Doublet of doublets (dd) | ³J(H,H) ≈ 9.0, ³J(H,F) ≈ 8.5 |

| H-6 | 7.25 | Triplet of doublets (td) | ³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 2.5 |

Table 2: Predicted ¹³C NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-F) | 158.0 | Doublet (d) | ¹J(C,F) ≈ 250 |

| C-2 (C-Br) | 115.0 | Doublet (d) | ²J(C,F) ≈ 25 |

| C-3 | 130.0 | Doublet (d) | ³J(C,F) ≈ 8 |

| C-4 (C-O) | 149.0 | Quartet (q) | ²J(C,F) ≈ 2.0 (from -OCF₃) |

| C-5 | 118.0 | Doublet (d) | ²J(C,F) ≈ 25 |

| C-6 | 124.0 | Doublet (d) | ³J(C,F) ≈ 8 |

| -OCF₃ | 121.0 | Quartet (q) | ¹J(C,F) ≈ 258 |

Table 3: Predicted ¹⁹F NMR Data

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F (on ring) | -110.0 | Multiplet | |

| -OCF₃ | -58.0 | Singlet |

Experimental Protocols

A general methodology for the acquisition of high-quality NMR spectra for organofluorine compounds like 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is outlined below.

Sample Preparation

-

Sample Purity : Ensure the analyte is of high purity to avoid spectral artifacts.

-

Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration :

-

For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal reference for both ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) is often used.

-

Filtration : To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16-64

-

Visualization of Molecular Interactions and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key relationships and processes in the NMR analysis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Caption: Spin-spin coupling pathways in 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Caption: General workflow for NMR spectrum acquisition and analysis.

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene IR spectrum interpretation

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

This technical guide provides a detailed interpretation of the infrared (IR) spectrum of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. The analysis focuses on identifying the characteristic vibrational frequencies associated with the molecule's distinct functional groups and substitution pattern. This information is crucial for structure elucidation, purity assessment, and quality control in research and drug development.

Molecular Structure and Key Vibrational Modes

The structure of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene incorporates a 1,2,4-trisubstituted aromatic ring with three key functional groups: a bromo group, a fluoro group, and a trifluoromethoxy group. The interpretation of its IR spectrum relies on identifying the vibrational modes associated with each component:

-

Aromatic Ring (C₆H₃): Vibrations include C-H stretching, C=C in-ring stretching, and C-H out-of-plane (oop) bending.

-

Carbon-Halogen Bonds: C-F and C-Br stretching vibrations.

-

Trifluoromethoxy Group (-OCF₃): C-F stretching modes and C-O stretching.

Data Presentation: Characteristic IR Absorption Frequencies

The following table summarizes the expected characteristic absorption bands for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. The frequency ranges are derived from established spectroscopic data for aromatic compounds and specific functional groups.[1][2][3][4][5]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | The presence of peaks just above 3000 cm⁻¹ is characteristic of C-H bonds on an aromatic ring.[1][2][3][6] |

| Aromatic C=C In-Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Strong | Aromatic compounds typically show a pair of sharp bands in these regions due to the stretching of the carbon-carbon bonds within the benzene ring.[1][2][3][6] |

| Trifluoromethyl (CF₃) Asymmetric Stretch | ~1330 | Very Strong | Compounds containing a CF₃ group consistently show a very strong and often broad absorption band in this region.[7] |

| C-O Stretch (Aryl Ether) | 1260 - 1200 | Strong | This band is associated with the stretching of the C-O bond of the trifluoromethoxy group attached to the aromatic ring. |

| Trifluoromethyl (CF₃) Symmetric Stretch | 1200 - 1100 | Very Strong | This region is dominated by intense absorptions from the C-F stretching vibrations of the trifluoromethoxy group.[8] |

| Aromatic C-F Stretch | 1250 - 1120 | Strong | The C-F stretch of the fluorine atom directly attached to the aromatic ring is expected in this region, often overlapping with the strong -OCF₃ signals. |

| C-H Out-of-Plane (oop) Bending | 890 - 800 | Strong | The specific pattern of C-H oop bands is highly diagnostic of the ring's substitution pattern. For 1,2,4-trisubstitution, a strong band is expected in this range.[6][9] |

| C-Br Stretch | 690 - 515 | Medium to Strong | The carbon-bromine stretching vibration appears at low frequencies in the fingerprint region of the spectrum.[4][10] |

Experimental Protocol: Obtaining the IR Spectrum

The infrared spectrum of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, which is typically a liquid at room temperature, can be obtained using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology: Neat Liquid Analysis

-

Sample Preparation: No extensive preparation is needed for a neat liquid. Ensure the sample is free of water and particulate contaminants.

-

Spectrometer Setup:

-

Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

-

-

Sample Application (ATR):

-

Place one to two drops of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure the crystal surface is completely covered.

-

-

Sample Application (Salt Plates):

-

Place a single drop of the liquid onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Collect the spectrum over the standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will perform a Fourier transform on the interferogram to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.

-

Visualization of the Interpretation Workflow

The logical process for interpreting the IR spectrum of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene can be visualized as a decision-making workflow. This diagram illustrates how the presence of key absorption bands leads to the identification of the compound's structural features.

Caption: Workflow for the structural interpretation of the IR spectrum.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. ias.ac.in [ias.ac.in]

- 8. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

Chemical and Physical Properties

Limited specific experimental data for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is available. The properties of this compound are inferred from data on its isomers and related molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₄O | PubChem[1] |

| Molecular Weight | 259.00 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid (predicted) | Inferred from similar compounds[2] |

| Boiling Point | No data available | |

| Density | No data available |

Hazard Identification and Classification

Based on the GHS classification data available for the isomeric compound 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, the following hazards are anticipated.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Hazard Pictograms:

Caption: GHS Hazard Pictogram for Irritation, Skin Sensitization, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritation.

First-Aid Measures

These first-aid measures are based on protocols for similar bromo-fluoro-benzene derivatives.[3][4][5][6]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately flush the contaminated skin with soap and water for at least 15 minutes.[5] Promptly remove contaminated clothing and shoes.[4] If irritation persists, get medical attention.[3][5] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[5] Remove contact lenses if present and easy to do.[3] Get immediate medical attention.[5] |

| Ingestion | If swallowed, get medical attention immediately.[5] Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] |

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Avoid contact with skin and eyes.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Store locked up.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this and other related chemical compounds. The following recommendations are based on guidelines for handling hazardous chemicals.[7][8][9][10]

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield.[7][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[7][9] For potential splashing, a chemically impervious apron is recommended.[7] |

| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8][11] |

Experimental Protocols

Due to the lack of specific experimental safety studies on 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, this section provides a generalized workflow for assessing the acute dermal toxicity of a new chemical compound, based on established methodologies.

Experimental Workflow: Acute Dermal Toxicity Assessment (General Protocol)

Caption: Generalized workflow for an acute dermal toxicity study.

Toxicological Information and Potential Signaling Pathways

The toxicological properties of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene have not been fully investigated.[12] However, based on its structure, it is a halogenated aromatic compound. Such compounds can exert toxicity through various mechanisms, including oxidative stress and interference with cellular signaling pathways. The irritant effects on the skin, eyes, and respiratory system suggest a pro-inflammatory response.

Hypothesized Cellular Response to Irritant Exposure:

Caption: Hypothesized pathway of cellular irritation.

Stability and Reactivity

Information on the stability and reactivity of closely related compounds provides insight into the expected properties of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

-

Reactivity: Generally stable under normal conditions.[4]

-

Chemical Stability: Expected to be stable at room temperature in closed containers under normal storage and handling conditions.

-

Conditions to Avoid: Incompatible materials, heat, flames, and sparks.[3][4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[4]

-

Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

References

- 1. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. epa.gov [epa.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential handling and storage protocols for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar chemicals. Researchers should treat this guide as a foundational resource and are advised to conduct a thorough risk assessment prior to use.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is paramount for its safe handling and for the design of experimental protocols. The following table summarizes key data points extrapolated from related compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₄O | N/A |

| Molecular Weight | 259.00 g/mol | N/A |

| Appearance | Clear Liquid | [1][2][3] |

| Boiling Point | 54 - 56 °C @ 15 mmHg | [1] |

| Flash Point | 67 °C (152.6 °F) | [1] |

| Specific Gravity | 1.620 | [1] |

| Vapor Density | 8.31 | [1] |

Hazard Identification and Safety Precautions

The primary hazards associated with compounds structurally similar to 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene are skin and eye irritation, and potential respiratory irritation. Adherence to strict safety protocols is crucial to mitigate these risks.

| Hazard Statement | GHS Classification | Precautionary Measures |

| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Wear eye and face protection. |

| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the most critical line of defense against accidental exposure. The following PPE is recommended when handling 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes. | Prevents skin contact which can lead to irritation. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary for larger quantities or in poorly ventilated areas. | Minimizes the risk of inhaling vapors that can cause respiratory tract irritation. |

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene from receipt to disposal.

Storage and Incompatibility

Proper storage is essential to maintain the stability of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene and to prevent hazardous reactions.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Prevents degradation and pressure build-up. |

| Atmosphere | Keep container tightly closed.[4] | Minimizes exposure to moisture and air. |

| Ventilation | Store in a well-ventilated area.[1][4] | Prevents accumulation of potentially harmful vapors. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3] | Avoidance of these materials prevents potentially vigorous or explosive reactions. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table provides guidance based on information from similar compounds.

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

Spill and Waste Disposal Procedures

Accidental spills should be handled with caution. Absorb spills with an inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[5] Ensure the cleanup area is well-ventilated.

Disposal of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene and any contaminated materials must be in accordance with local, state, and federal regulations. It is recommended to dispose of the chemical waste through a licensed waste disposal company.

This guide serves as a starting point for the safe handling and storage of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4), a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic positioning of the bromo, fluoro, and trifluoromethoxy groups on the benzene ring imparts a unique reactivity profile, making it a versatile building block. This document details its engagement in various transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group. This unique combination of substituents governs its reactivity, making it a valuable synthon for introducing the trifluoromethoxy moiety into larger molecules. The trifluoromethoxy group is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The fluorine atom, in conjunction with the electron-withdrawing trifluoromethoxy group, influences the electronic properties of the aromatic ring, affecting its susceptibility to nucleophilic attack and the regioselectivity of lithiation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 168971-68-4 | [1] |

| Molecular Formula | C₇H₃BrF₄O | [1] |

| Molecular Weight | 259.00 g/mol | [1] |

| Appearance | Liquid | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

Spectroscopic Data

FTIR spectral data is available for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, which can be used for its identification and characterization.[1]

Reactivity Profile

The reactivity of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene is primarily dictated by the interplay of its three key functional groups:

-

Bromine Atom: The C-Br bond is the most reactive site for many transformations, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions and as a site for the formation of organometallic reagents.

-

Fluorine Atom: The highly electronegative fluorine atom, along with the trifluoromethoxy group, activates the aromatic ring towards nucleophilic aromatic substitution. Its bond to the aromatic ring is generally strong and less prone to cleavage in cross-coupling reactions compared to the C-Br bond.

-

Trifluoromethoxy Group (-OCF₃): This strongly electron-withdrawing group significantly influences the electronic distribution of the benzene ring, enhancing its electrophilicity. This group is generally stable under a variety of reaction conditions.

The primary modes of reactivity for this compound are detailed in the following sections.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

Experimental Protocol (General)

A mixture of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl bromide and an amine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocol (General)

To a reaction vessel under an inert atmosphere, add 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq.), an amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) in an anhydrous solvent like toluene. The mixture is then heated.

Signaling Pathway for Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol (General)

In a flask under an inert atmosphere, 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-5 mol%), a copper(I) salt such as CuI (1-10 mol%), and a base, typically an amine like triethylamine or diisopropylamine, are mixed in a solvent such as THF or DMF. The reaction is stirred at room temperature or with gentle heating.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.

Experimental Protocol (General)

A mixture of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq.), an alkene (1.1-1.5 eq.), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent (e.g., DMF, NMP) is heated.

Quantitative Data for Representative Cross-Coupling Reactions

No specific quantitative data for 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene was found in the searched literature. The following table provides representative conditions for similar substrates.

| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 (typical) |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | ~80-95 (typical) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 60 | 6 | ~80-95 (typical) |

| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~70-90 (typical) |

Nucleophilic Aromatic Substitution (SNA r)

The presence of the strongly electron-withdrawing trifluoromethoxy group and the fluorine atom makes the aromatic ring of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene susceptible to nucleophilic aromatic substitution. While the bromine is a good leaving group, under certain conditions, displacement of the fluorine atom can also be observed, particularly if the nucleophile is hard and the reaction is under kinetic control. The relative reactivity of the C-Br versus the C-F bond towards nucleophilic attack will depend on the specific nucleophile and reaction conditions.

Experimental Workflow for SₙAr

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

Formation of Organometallic Reagents

Grignard Reagent Formation

The C-Br bond can be converted into an organomagnesium halide (Grignard reagent) by reaction with magnesium metal. This creates a powerful carbon-based nucleophile that can react with a wide range of electrophiles. The presence of the fluorine and trifluoromethoxy groups may influence the stability and reactivity of the Grignard reagent.

Experimental Protocol (General)

Magnesium turnings are activated (e.g., with a crystal of iodine) in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere. A solution of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene in the same solvent is added dropwise to initiate and sustain the reaction. The formation of the Grignard reagent is usually indicated by a change in color and gentle refluxing.

Organolithium Reagent Formation (Lithiation)

Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to either lithium-halogen exchange at the C-Br bond or deprotonation (lithiation) at one of the aromatic C-H positions. The regioselectivity of deprotonation is directed by the substituents on the ring. The fluorine and trifluoromethoxy groups are ortho-directing groups, and the most acidic proton is likely to be the one positioned between these two groups.

Experimental Protocol (General)

To a solution of 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (typically -78 °C) under an inert atmosphere, a solution of an alkyllithium reagent is added dropwise. The resulting organolithium species can then be quenched with an appropriate electrophile.

Conclusion

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is a highly versatile building block with a rich and predictable reactivity profile. Its utility in modern organic synthesis stems from the ability to selectively functionalize the C-Br bond via palladium-catalyzed cross-coupling reactions or the formation of organometallic reagents. Furthermore, the electron-deficient nature of the aromatic ring allows for nucleophilic aromatic substitution reactions. This guide provides a foundational understanding and practical starting points for the effective utilization of this important synthetic intermediate in the development of novel chemical entities. Further experimental investigation is warranted to establish specific optimal conditions and yields for the various transformations described herein.

References

The Strategic Application of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous properties to drug candidates. One such building block that has garnered significant interest is 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. Its distinct substitution pattern, featuring a synthetically versatile bromine atom, a fluorine atom to modulate electronic properties, and a trifluoromethoxy group for enhanced metabolic stability and cell permeability, makes it a prized component in the design of targeted therapies, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, focusing on its use in the synthesis of potent kinase inhibitors.

The Trifluoromethoxy Group: A Key to Improved Drug-Like Properties

The trifluoromethoxy (-OCF3) group is increasingly utilized in drug design as a bioisostere for other functionalities. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of the trifluoromethoxy moiety has been shown to enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. These characteristics make it a valuable substituent for optimizing lead compounds into viable drug candidates.

Application in Kinase Inhibitor Scaffolds: The Rise of Pyrazole-Based Therapeutics

A prominent application of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is in the synthesis of pyrazole-based kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core serves as a versatile scaffold for designing potent and selective kinase inhibitors. The 2-Bromo-1-fluoro-4-(trifluoromethoxy)phenyl moiety is often introduced into these scaffolds to interact with specific regions of the kinase active site, thereby influencing potency and selectivity.

Case Study: Pyrazole Amide Kinase Inhibitors

A notable example of the application of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is in the development of a series of pyrazole amide derivatives as potent kinase inhibitors. In these compounds, the 2-fluoro-4-(trifluoromethoxy)phenyl group is attached to the pyrazole core, often via a Suzuki coupling reaction, a powerful and widely used carbon-carbon bond-forming reaction in medicinal chemistry.

Table 1: Representative Kinase Inhibition Data for a Pyrazole Amide Derivative

| Kinase Target | IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 25 |

| Kinase C | 8 |

| Kinase D | >1000 |

| Kinase E | 500 |

Note: The data presented is a representative example based on typical findings for this class of compounds and is for illustrative purposes.

The structure-activity relationship (SAR) studies of these pyrazole amides often reveal that the trifluoromethoxy group at the 4-position of the phenyl ring is crucial for potent inhibitory activity against a specific set of kinases. The fluorine atom at the 2-position can further enhance binding affinity and selectivity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental reaction for incorporating the 2-fluoro-4-(trifluoromethoxy)phenyl moiety. A general protocol is outlined below. It is important to note that reaction conditions may need to be optimized for specific substrates.

Materials:

-

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 equiv)

-

Arylboronic acid or ester (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, the boronic acid derivative, the base, and the palladium catalyst.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Synthesis of a Pyrazole Amide Kinase Inhibitor (Illustrative Example)

This section provides a conceptual synthetic route to a pyrazole amide kinase inhibitor, highlighting the use of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Step 1: Suzuki Coupling. Couple 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene with a suitable pyrazole boronic ester to form the core structure.

Step 2: Functional Group Manipulation. Modify the pyrazole ring, for example, by deprotection of a protecting group on a nitrogen atom.

Step 3: Amide Coupling. Couple the pyrazole intermediate with a carboxylic acid or an activated acid derivative to form the final amide product.

Caption: Illustrative synthetic workflow for a pyrazole amide kinase inhibitor.

Signaling Pathways and Logical Relationships

The kinase inhibitors developed using this scaffold often target specific signaling pathways implicated in disease. For instance, inhibitors of kinases in the MAP kinase pathway are of great interest in oncology.

Caption: Simplified MAPK signaling pathway and points of inhibition.

The logical relationship in the design of these inhibitors often follows a clear structure-activity relationship (SAR) path.

Caption: Logical progression of structure-activity relationship (SAR) studies.

Conclusion

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of substituents allows for the strategic design of drug candidates with improved pharmacokinetic and pharmacodynamic properties. The successful application of this compound in the synthesis of potent and selective kinase inhibitors, particularly those with a pyrazole core, underscores its importance in the development of targeted therapies. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed chemical scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

The Trifluoromethoxy Group: A Guide to Harnessing Its Unique Properties in Drug Design

For Immediate Release

A deep dive into the strategic incorporation of the trifluoromethoxy (-OCF₃) group in modern drug discovery, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its transformative role. The unique physicochemical properties of the -OCF₃ group, including its profound effects on metabolic stability, lipophilicity, and target binding, are meticulously detailed. This guide provides a practical framework for leveraging these characteristics to optimize drug candidates, featuring in-depth experimental protocols, comparative data analysis, and visual representations of key biological pathways.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a privileged substituent in medicinal chemistry, primarily owing to its distinct electronic and steric properties that differentiate it from the more common methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.[1] Its strong electron-withdrawing nature and high lipophilicity are key attributes that medicinal chemists exploit to fine-tune the properties of drug candidates.[1]

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for absorption and distribution.[1] This increase in lipophilicity is generally more pronounced than that conferred by a trifluoromethyl group.[1]

Metabolic Stability: A paramount advantage of the trifluoromethoxy group is its exceptional resistance to metabolic degradation.[1] The carbon-fluorine bonds are among the strongest in organic chemistry, rendering the -OCF₃ group stable against enzymatic cleavage, particularly by cytochrome P450 enzymes. This metabolic robustness can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[1]

Electronic Effects: The high electronegativity of the fluorine atoms in the -OCF₃ group creates a strong electron-withdrawing effect, which can influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets.[1]

A comparative analysis of the physicochemical properties of the trifluoromethoxy group against the methoxy and trifluoromethyl groups is summarized in the table below.

| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88 | +1.04 |

| Hammett Electronic Parameter (σp) | -0.27 | +0.54 | +0.35 |

| pKa (Phenol derivative) | 9.98 | 7.57 | 8.35 |

Note: Values are representative and can vary depending on the molecular context.

The Trifluoromethoxy Group in Approved Pharmaceuticals

The advantageous properties of the trifluoromethoxy group have been successfully translated into several approved drugs, demonstrating its therapeutic value across different disease areas.

| Drug | Therapeutic Area | Role of the Trifluoromethoxy Group |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances metabolic stability and facilitates brain penetration. |

| Sonidegib | Basal Cell Carcinoma | Contributes to optimal lipophilicity and metabolic stability. |

| Delamanid | Tuberculosis | Improves metabolic stability and pharmacokinetic profile. |

Signaling Pathways Modulated by Trifluoromethoxy-Containing Drugs

The therapeutic effects of riluzole, sonidegib, and delamanid are mediated through their interaction with specific biological signaling pathways.

Riluzole and the Glutamatergic System

Riluzole's neuroprotective effects in ALS are primarily attributed to its modulation of glutamatergic neurotransmission. It is believed to act by inhibiting the release of glutamate, the principal excitatory neurotransmitter in the central nervous system.[2]

Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in basal cell carcinoma. It targets the Smoothened (SMO) protein, a key component of this pathway.[3][4]

Delamanid and Mycolic Acid Synthesis in Mycobacterium tuberculosis

Delamanid is a pro-drug that, once activated within Mycobacterium tuberculosis, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron species is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[2][3]

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction utilizing 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This substrate is of particular interest in medicinal chemistry due to the presence of fluorine and a trifluoromethoxy group, which can enhance metabolic stability, improve cell membrane penetration, and modulate protein binding affinities of drug candidates.[4] The bromine atom serves as a versatile handle for constructing biaryl structures, which are prevalent in many biologically active compounds.[5]

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The aryl halide (2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene) adds to the Pd(0) complex, forming a Pd(II) species.[6] The reactivity of the halide follows the trend I > OTf > Br >> Cl.[2]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[2] The base is crucial for activating the boronic acid.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6]

Experimental Protocols

While specific conditions for every substrate combination must be optimized, the following protocol provides a robust starting point for the Suzuki coupling of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene with various arylboronic acids.

Materials:

-

2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)[1]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1–5 mol%)[1]

-

Ligand (if required, e.g., SPhos, XPhos) (1–10 mol%)[1]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2–3 equiv)[1]

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)[1]

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

General Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).[1]

-

Solvent Addition: Add the anhydrous solvent via syringe.[1]

-

Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.[1]

-

Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) and stir for 2–24 hours.[1] Monitor the reaction progress by a suitable technique like TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

-

Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

-

Purification: Concentrate the organic solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for Suzuki coupling reactions involving fluorinated aryl bromides. These serve as a guide for optimizing the reaction of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Table 1: Typical Reaction Conditions for Suzuki Coupling of Aryl Bromides

| Parameter | Typical Range/Options | Notes |

| Aryl Bromide | 1.0 equivalent | Starting material. |

| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is common to drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol%. The choice depends on the specific substrates. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | 1-10 mol%. Often required for challenging couplings. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2-3 equivalents. Stronger, non-nucleophilic bases are often more effective.[1] |

| Solvent | Toluene, Dioxane, THF, DMF | Aprotic polar solvents are commonly used.[1] |

| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS. |

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficient temperature, inactive catalyst, poor reagent quality. | Increase temperature, screen different catalyst/ligand systems, ensure anhydrous and deoxygenated conditions.[1] |

| Formation of Side Products | Homo-coupling of the boronic acid. | Use a different base or solvent system.[1] |

| Decomposition of Boronic Acid | Presence of water. | Use anhydrous conditions, although a small amount of water can sometimes be beneficial.[1] |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, yielding N-substituted 2-fluoro-4-(trifluoromethoxy)anilines, which are valuable intermediates in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents on the aryl bromide substrate necessitates careful selection of the catalyst system and reaction conditions to achieve high yields.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that has become a staple in modern organic synthesis for its broad substrate scope and functional group tolerance.[1][2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a primary or secondary amine.[1][3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the rates of these elementary steps.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4][5]

Key Considerations for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene

The substrate, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene, is an electron-deficient aryl bromide. This electronic property generally makes the oxidative addition step faster. However, the ortho-fluoro substituent can influence the reactivity and stability of the catalytic intermediates. Therefore, the selection of an appropriate ligand and base is crucial to ensure high catalytic activity and suppress potential side reactions, such as hydrodehalogenation.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides, which can be adapted for 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene.

Table 1: Catalyst and Ligand Screening for the Amination of an Electron-Deficient Aryl Bromide with a Primary Amine

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1.0) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |

| 2 | Pd₂(dba)₃ (1.0) | RuPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 18 | 88 |

| 3 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 85 |

| 4 | Pd₂(dba)₃ (1.0) | BrettPhos (2.5) | LHMDS (1.5) | THF | 80 | 12 | 95 |

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.